REACTION_CXSMILES
|
Br[CH2:2][C:3]([NH:5][C:6]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[CH:8][C:7]=1[C:15]([CH3:18])([CH3:17])[CH3:16])=[O:4].C([O-])([O-])=O.[K+].[K+].C[C:26]([N:28](C)[CH3:29])=O>C1COCC1>[C:15]([C:7]1[CH:8]=[CH:9][C:10]([N+:12]([O-:14])=[O:13])=[CH:11][C:6]=1[NH:5][C:3](=[O:4])[CH2:2][N:28]([CH3:29])[CH3:26])([CH3:18])([CH3:17])[CH3:16] |f:1.2.3|
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Name
|
|
Quantity
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80 g
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Type
|
reactant
|
Smiles
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BrCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C(C)(C)C
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Name
|
|
Quantity
|
70 g
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Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
|
1.75 L
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Type
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solvent
|
Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
with stirring overnight
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
fitted with a mechanical stirrer, N2 inlet
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Type
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ADDITION
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Details
|
addition funnel
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Type
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ADDITION
|
Details
|
addition funnel over 30 min
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Duration
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30 min
|
Type
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TEMPERATURE
|
Details
|
The mixture was gradually warmed to RT
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched
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Type
|
FILTRATION
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Details
|
by filtering it under vacuum
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Type
|
CONCENTRATION
|
Details
|
concentrating the filtrate under reduced pressure
|
Type
|
WASH
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Details
|
The recovered material was eluted through a 36×7 cm column of silica gel with 50% EtOAc
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
|
C(C)(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])NC(CN(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |